BenchChemオンラインストアへようこそ!

Ethyl-piperidin-3-ylmethyl-carbamic acid benzyl ester

Lipophilicity optimization CNS drug-likeness Oral bioavailability

Ethyl-piperidin-3-ylmethyl-carbamic acid benzyl ester (IUPAC: benzyl N-ethyl-N-(piperidin-3-ylmethyl)carbamate) is a piperidine-derived carbamate building block that integrates a benzyloxycarbonyl (Cbz) protecting group and an N-ethyl substituent on the carbamate nitrogen. With a molecular weight of 276.37 g/mol, a computed XLogP3 of 2.3, and a topological polar surface area (TPSA) of 41.6 Ų, the compound occupies a well-defined physicochemical space suitable for CNS drug discovery and advanced organic synthesis.

Molecular Formula C16H24N2O2
Molecular Weight 276.37 g/mol
Cat. No. B7922217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl-piperidin-3-ylmethyl-carbamic acid benzyl ester
Molecular FormulaC16H24N2O2
Molecular Weight276.37 g/mol
Structural Identifiers
SMILESCCN(CC1CCCNC1)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C16H24N2O2/c1-2-18(12-15-9-6-10-17-11-15)16(19)20-13-14-7-4-3-5-8-14/h3-5,7-8,15,17H,2,6,9-13H2,1H3
InChIKeyVAIRXANURFGACA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl-piperidin-3-ylmethyl-carbamic acid benzyl ester (CAS 1353982-44-1): Core Structural and Physicochemical Profile for Procurement Decision-Making


Ethyl-piperidin-3-ylmethyl-carbamic acid benzyl ester (IUPAC: benzyl N-ethyl-N-(piperidin-3-ylmethyl)carbamate) is a piperidine-derived carbamate building block that integrates a benzyloxycarbonyl (Cbz) protecting group and an N-ethyl substituent on the carbamate nitrogen [1]. With a molecular weight of 276.37 g/mol, a computed XLogP3 of 2.3, and a topological polar surface area (TPSA) of 41.6 Ų, the compound occupies a well-defined physicochemical space suitable for CNS drug discovery and advanced organic synthesis [1]. It is supplied at ≥98% purity (typical vendor specification) and serves as a key intermediate for the construction of N-ethyl-functionalized piperidine derivatives used in FAAH inhibitor programs and combinatorial library generation [2].

Ethyl-piperidin-3-ylmethyl-carbamic acid benzyl ester: Why N-Alkyl and Ester Group Selection Precludes Simple Analog Substitution


Within the piperidine carbamate benzyl ester family, subtle modifications to the N-alkyl substituent produce quantifiable shifts in lipophilicity, conformational flexibility, and biological membrane permeability that cannot be compensated for by simple stoichiometric adjustment [1][2][3]. The N-ethyl variant (XLogP3 = 2.3) occupies a distinct lipophilicity window between the methyl (1.9) and isopropyl (2.7) analogs, while offering greater conformational mobility (6 rotatable bonds) than the methyl congener (5) and lower polarity than the unsubstituted N–H compound (TPSA 50.4 Ų) [1][2][3][4]. These differences modulate key drug-like properties—oral absorption, CNS penetration, and target-binding adaptability—making indiscriminate interchange of 'in-class' analogs a source of irreproducible synthetic and pharmacological outcomes [5]. The quantitative evidence below establishes the specific parameters that scientific procurement should evaluate when selecting this compound over its closest structural neighbors.

Ethyl-piperidin-3-ylmethyl-carbamic acid benzyl ester: Quantitative Differentiator Evidence Against Closest Analogs


Lipophilicity (XLogP3) Differentiation: Ethyl vs Methyl vs Isopropyl Analogs

The N-ethyl substitution on the target compound confers an XLogP3 of 2.3, which is positioned between the methyl analog (XLogP3 = 1.9) and the isopropyl analog (XLogP3 = 2.7), as computed by PubChem's XLogP3 algorithm [1][2][3]. This intermediate lipophilicity aligns with the CNS MPO (Central Nervous System Multiparameter Optimization) optimal logP range of 2.0–3.0, whereas the methyl analog falls below this window and the isopropyl analog approaches the upper boundary [4].

Lipophilicity optimization CNS drug-likeness Oral bioavailability

Conformational Flexibility: Rotatable Bond Count Comparison

The target compound contains 6 rotatable bonds, compared to 5 in the methyl analog, while the isopropyl analog also possesses 6 [1][2][3]. The additional rotatable bond in the ethyl derivative originates from the elongated N-alkyl chain, which increases conformational entropy and may facilitate induced-fit binding to structurally constrained protein pockets [4].

Conformational analysis Fragment-based drug design Target engagement

Topological Polar Surface Area (TPSA): N-Ethyl Substitution vs N-H Parent

The target compound's TPSA of 41.6 Ų is substantially lower than that of the unsubstituted N–H analog (benzyl (piperidin-3-ylmethyl)carbamate hydrochloride, TPSA = 50.4 Ų) [1][2]. This 8.8 Ų reduction reflects the masking of the carbamate N–H hydrogen bond donor by the ethyl substituent, a modification known to enhance passive membrane permeability [3].

Membrane permeability CNS penetration Oral absorption

Protecting Group Orthogonality: Cbz Benzyl Ester vs Boc tert-Butyl Ester in Multi-Step Synthesis

The benzyloxycarbonyl (Cbz) group of the target compound can be cleaved by catalytic hydrogenolysis (H₂, Pd/C, 1–4 atm, 20–25 °C), conditions under which the N-ethyl substituent and the piperidine ring are fully stable [1]. In contrast, the tert-butyloxycarbonyl (Boc) analog (tert-butyl ethyl(piperidin-3-ylmethyl)carbamate) requires strongly acidic conditions (TFA/DCM or HCl/dioxane), which may be incompatible with acid-sensitive downstream substrates . This orthogonality enables sequential deprotection strategies where the Cbz group is removed first without affecting other base-labile protecting groups [2].

Protecting group strategy Orthogonal deprotection Solid-phase synthesis

Downstream Synthetic Tractability: Demonstration via L-Valine Acylation

The synthetic utility of the target compound is evidenced by its successful conversion to [1-((S)-2-amino-3-methyl-butyryl)-piperidin-3-ylmethyl]-ethyl-carbamic acid benzyl ester (CAS 1354028-75-3), a commercially available derivative in which the piperidine NH is acylated with N-protected L-valine while the N-ethyl and Cbz groups remain intact . This demonstrates that the ethyl group does not interfere with amide bond-forming reactions at the piperidine nitrogen, a critical requirement for library synthesis.

Peptidomimetic synthesis Amide coupling Library generation

Ethyl-piperidin-3-ylmethyl-carbamic acid benzyl ester: Evidence-Backed Application Scenarios for Scientific Procurement


FAAH Inhibitor Lead Optimization

The compound's logP of 2.3 and TPSA of 41.6 Ų place it within the CNS MPO favorable zone, making it an ideal building block for fatty acid amide hydrolase (FAAH) inhibitor programs where piperidinylalkylcarbamate scaffolds are established pharmacophores [1][2]. The N-ethyl group provides balanced lipophilicity for blood-brain barrier penetration while the Cbz ester can be orthogonally removed post-synthesis to generate a free carboxylic acid or further functionalized handle [3]. Patent literature explicitly describes derivatives of this scaffold as FAAH inhibitors with nanomolar potency [2].

Combinatorial Library Construction for CNS Drug Discovery

With 6 rotatable bonds and intermediate logP, the compound is well-suited for generating diverse compound libraries targeting CNS receptors [1][3]. The ethyl substituent introduces pharmacophoric bulk beyond the minimal methyl analog, while avoiding the excessive steric hindrance of the isopropyl variant that may limit binding pocket accommodation [3]. Successful acylation at the piperidine NH (demonstrated by the L-valine derivative) confirms compatibility with high-throughput parallel synthesis workflows .

Orthogonal Protection Strategy in Convergent Syntheses

In multi-fragment synthetic routes requiring acid-sensitive intermediates, the Cbz benzyl ester of the target compound enables selective deprotection via catalytic hydrogenation (H₂, Pd/C) without perturbing other base-labile or oxidation-sensitive functional groups [4]. This orthogonality relative to Boc-protected analogs (which demand TFA or HCl) is critical in the assembly of complex peptidomimetics and natural product analogs where epimerization or acid-catalyzed degradation must be avoided [4].

Peptidomimetic and Amino Acid Conjugate Synthesis

The commercial availability of the Val-conjugate derivative (CAS 1354028-75-3) validates the compound's utility in preparing amino acid-piperidine hybrids for structure-activity relationship (SAR) exploration . The ethyl group on the carbamate nitrogen mimics the side-chain of natural amino acids while providing metabolic stability advantages over N–H carbamates, which are more susceptible to hydrolytic cleavage [3]. This application is directly relevant to protease inhibitor and receptor antagonist programs requiring conformationally restricted piperidine scaffolds.

Quote Request

Request a Quote for Ethyl-piperidin-3-ylmethyl-carbamic acid benzyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.